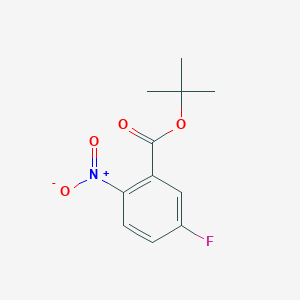

Tert-butyl 5-fluoro-2-nitrobenzoate

Description

Properties

Molecular Formula |

C11H12FNO4 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-2-nitrobenzoate |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(12)4-5-9(8)13(15)16/h4-6H,1-3H3 |

InChI Key |

DOFHQOFBGHUDOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-2-nitrobenzoate typically involves the esterification of 5-fluoro-2-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

5-fluoro-2-nitrobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 5-fluoro-2-nitrobenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Reduction: Tert-butyl 5-amino-2-fluorobenzoate.

Substitution: Products depend on the nucleophile used, such as tert-butyl 5-(alkylamino)-2-nitrobenzoate.

Scientific Research Applications

Scientific Research Applications

2.1 Pharmaceutical Synthesis

Tert-butyl 5-fluoro-2-nitrobenzoate serves as an important precursor in the synthesis of various pharmaceuticals. The compound can be reduced to yield 5-fluoroanthranilic acid, which is a crucial building block for several therapeutic agents. For instance, derivatives of anthranilic acid are known for their anti-inflammatory and analgesic properties, making them relevant in pain management therapies .

2.2 Agrochemical Formulations

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its structure allows for modifications that enhance the efficacy and selectivity of these compounds against specific pests or weeds. The ability to introduce various functional groups through chemical reactions makes it a versatile building block in agrochemical research .

Case Studies

3.1 Synthesis of Pharmaceuticals

In a study focusing on the synthesis of anti-cancer agents, this compound was used as an intermediate to create novel compounds with improved bioactivity against cancer cell lines. The modifications made during the synthesis process demonstrated significant enhancements in potency compared to existing drugs .

3.2 Development of Herbicides

Research into new herbicides has shown that derivatives of this compound exhibit selective activity against certain weed species while minimizing harm to crops. Field trials indicated that formulations containing this compound provided effective weed control without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Research Findings and Implications

- Stability : Tert-butyl esters demonstrate superior stability under acidic conditions compared to methyl analogs, as seen in hydrolysis studies of related compounds .

- Synthetic Utility : Brominated analogs like tert-butyl 4-bromo-2-fluorobenzoate are pivotal in synthesizing biaryl structures via palladium-catalyzed reactions .

- Limitations : The lack of ecological and toxicological data for many tert-butyl derivatives underscores the need for further safety evaluations .

Biological Activity

Tert-butyl 5-fluoro-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a nitro group and a fluorine atom attached to a benzoate moiety. The presence of these functional groups can significantly influence its biological activity, particularly in terms of enzyme interactions and binding affinities.

Inhibition of Enzymatic Activity

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes. Nitro groups can participate in reduction reactions that alter enzyme function. For example, similar nitro-substituted compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription .

Case Studies and Research Findings

- Antibacterial Activity : A study on related compounds demonstrated that certain nitrobenzoates exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 0.25 µg/mL against various strains, indicating significant antibacterial potential .

- Cytotoxicity Studies : In vitro studies comparing fluorinated analogs of established drugs like methotrexate showed that fluorine substitution could enhance cytotoxicity against cancer cell lines. This suggests that this compound may also possess cytotoxic properties worthy of investigation .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole Derivative | Antibacterial | <0.03125 - 0.25 | |

| Fluorinated Methotrexate | Cytotoxicity | Varies by cell line | |

| This compound | Potentially Antimicrobial | TBD | TBD |

The biological activity of this compound likely involves:

- Redox Reactions : The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key bacterial enzymes, suggesting a possible mechanism for this compound as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.